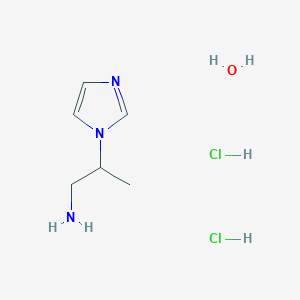

2-(1H-Imidazol-1-yl)propan-1-amine

Description

Contextualization within Imidazole (B134444) Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. ajrconline.orgijsrtjournal.com First synthesized by Heinrich Debus in 1858, this ring system is a cornerstone of heterocyclic chemistry. mdpi.comnih.gov The unique electronic configuration and the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom allow imidazoles to engage in a variety of chemical interactions, including hydrogen bonding. ajrconline.org This versatility makes the imidazole nucleus a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. mdpi.comnih.gov

The compound 2-(1H-imidazol-1-yl)propan-1-amine is an N-alkylated imidazole derivative. The alkylamine substituent at the 1-position of the imidazole ring is a common feature in many biologically active molecules. The synthesis of such N-alkylated imidazoles can be achieved through various methods, including the reaction of imidazole with alkyl halides or through flow chemistry processes using catalysts like acidic zeolites. nih.govthalesnano.comciac.jl.cn

Significance of Imidazole-Containing Structures in Academic Research

The imidazole moiety is a fundamental component of many important biological molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). mdpi.com This natural prevalence has inspired extensive research into synthetic imidazole derivatives for a wide range of applications.

In medicinal chemistry, imidazole-based compounds are known to exhibit a broad spectrum of pharmacological activities. ajrconline.orgmdpi.com These include:

Antimicrobial and Antifungal: Compounds like metronidazole (B1676534) and fluconazole (B54011) are well-established drugs. ajrconline.org Research continues to explore new imidazole derivatives for their efficacy against various bacterial and fungal strains. mdpi.com

Anti-inflammatory: Certain imidazole derivatives have been investigated for their ability to modulate inflammatory pathways. ajrconline.org

Anticancer: The imidazole scaffold is a key component in the design of novel anticancer agents, with derivatives showing activity against various cancer cell lines. ijsrtjournal.comjchemrev.com

Enzyme Inhibition: The imidazole ring's ability to coordinate with metal ions and form hydrogen bonds makes it a common feature in enzyme inhibitors.

The adaptability of the imidazole ring allows for extensive chemical modifications to enhance potency and selectivity for various biological targets. ijsrtjournal.com

Overview of Research Trajectories for Alkyl Imidazole Derivatives

Research into alkyl imidazole derivatives is a dynamic and expanding field. The nature of the alkyl chain attached to the imidazole ring can significantly influence the compound's properties and biological activity. nih.govthalesnano.com

Current research trajectories focus on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methods to create diverse libraries of alkyl imidazole compounds. mdpi.comresearchgate.net This includes the use of green chemistry principles and advanced techniques like flow chemistry to produce these compounds efficiently. thalesnano.com

Structure-Activity Relationship (SAR) Studies: A primary goal is to understand how changes in the alkyl substituent affect biological activity. For example, studies on N-alkylated imidazoles have shown that antibacterial effects can increase with the length of the alkyl chain. nih.gov

Materials Science: Alkyl imidazole derivatives are crucial precursors for the synthesis of ionic liquids, which have applications as green solvents and in various chemical processes. thalesnano.com They are also investigated for use in dye-sensitized solar cells. ekb.eg

Pharmacological Applications: The exploration of alkyl imidazole derivatives as therapeutic agents remains a major focus. Research includes their potential as GABA uptake inhibitors, anticancer agents, and antimicrobial compounds. nih.govnih.govacs.orgnih.gov For instance, derivatives of 3-(1H-imidazol-1-yl)propan-1-amine have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(4-7)9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOYMXGHHZSHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1h Imidazol 1 Yl Propan 1 Amine and Analogues

Direct Synthetic Routes

Direct synthetic routes offer an efficient means to construct the target molecule, often through the strategic formation of key bonds in a single or limited number of steps. These methods are prized for their atom economy and procedural simplicity.

Alkylation Reactions in Imidazole (B134444) Ring Functionalization

The N-alkylation of the imidazole ring is a fundamental and widely employed strategy for the synthesis of N-substituted imidazole derivatives. researchgate.netbeilstein-journals.org This approach typically involves the reaction of an imidazole salt with an appropriate alkyl halide or other electrophilic species. For the synthesis of compounds structurally related to 2-(1H-imidazol-1-yl)propan-1-amine, this can involve reacting imidazole with a functionalized propane (B168953) derivative.

A general representation of this reaction involves the deprotonation of imidazole with a base to form the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking an electrophilic carbon atom. The choice of base and solvent is critical to the success of the reaction, with common systems including sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile. google.com For instance, the synthesis of N-alkylimidazoles has been achieved using alkaline carbons as basic catalysts in dry media, with cesium-containing carbons showing high activity. researchgate.net

Recent advancements have also explored the use of Morita-Baylis-Hillman (MBH) alcohols and acetates as alkylating agents for imidazole, offering a catalyst-free method for N-allylation and alkylation. beilstein-journals.org Furthermore, flow chemistry processes utilizing acidic zeolite catalysts have demonstrated a green and sustainable route for the production of N-alkyl imidazoles, where water is the only byproduct. thalesnano.com

A patent describes a method for N1 site alkylation of imidazole compounds using carbonic esters in the presence of an organic tertiary amine catalyst, highlighting a green and environmentally friendly approach with high yields and few byproducts. google.com

Interactive Data Table: Alkylation Reaction Conditions

| Catalyst/Base | Solvent | Alkylating Agent | Temperature | Yield | Reference |

| Alkaline Carbons (Cs) | Dry Media | 1-bromobutane | 333 K | High | researchgate.net |

| None | Toluene | MBH Alcohols | Reflux | Good | beilstein-journals.org |

| Acidic Zeolite | n-butanol | n-butanol | High Temp | Good-Excellent | thalesnano.com |

| Organic Tertiary Amine | Aromatic/Aprotic | Carbonic Ester | 80-140 °C | High | google.com |

Amine Condensation Reactions in Target Synthesis

Condensation reactions involving amines are another cornerstone in the synthesis of imidazole-containing compounds. These reactions can be used to construct the imidazole ring itself or to append the amine-containing side chain.

One-pot multicomponent reactions (MCRs) are particularly efficient for synthesizing imidazole derivatives. nih.govmdpi.com These reactions often involve the condensation of an aldehyde, an amine, and other reactants to form the imidazole core in a single step. For example, three-component condensation reactions of primary amines with a trichloro derivative of acetonitrile, promoted by isatin (B1672199) in water, have been shown to be an effective and environmentally friendly method for synthesizing imidazoles with high yields. samipubco.com Similarly, the reaction of an aldehyde, a 1,2-dicarbonyl compound, and an amine donor can yield tri- or tetrasubstituted imidazoles. rsc.org

The synthesis of imidazole derivatives containing a Schiff base can be achieved through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various benzaldehyde (B42025) derivatives. bohrium.com This highlights the utility of the primary amine on the target compound for further functionalization.

Interactive Data Table: Amine Condensation Reaction Examples

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary amines, trichloroacetonitrile, isatin | Water | Imidazole derivatives | samipubco.com |

| Aldehyde, 1,2-diketone, amine donor | Sonication, DABCO-based ionic liquid | Tri- and tetrasubstituted imidazoles | rsc.org |

| 3-(1H-imidazol-1-yl)propan-1-amine, benzaldehyde derivatives | Heating in oil bath | Imidazole derivatives with Schiff base | bohrium.com |

Multi-Step Synthesis Approaches

For more complex analogues or when direct routes are not feasible, multi-step synthesis provides a robust platform for constructing the target molecule through a series of sequential reactions.

Utilization of Precursor Molecules

The judicious selection of precursor molecules is critical for an efficient multi-step synthesis. For this compound, a common strategy involves starting with a pre-formed imidazole ring and introducing the aminopropyl side chain, or vice versa.

For example, a multi-step synthesis might begin with the alkylation of imidazole with a suitable three-carbon synthon containing a protected amine or a precursor functional group that can be later converted to an amine. This approach allows for greater control over the regioselectivity of the alkylation and avoids potential side reactions with the amine group.

Another approach involves the use of benzohydrazide (B10538) as a precursor for the synthesis of 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives, which can then be further modified. arabjchem.org The synthesis of related imidazole derivatives has been achieved starting from L-phenylalaninol, o-nitrobenzaldehyde, and dibenzoyl in methanol (B129727).

Intermediate Compound Transformation Strategies

The transformation of intermediate compounds is a key aspect of multi-step synthesis, allowing for the introduction of desired functional groups and the construction of the final molecular architecture.

A common strategy involves the reduction of a nitrile or a ketone to an amine. For instance, a precursor molecule containing a cyanomethyl group attached to the imidazole ring can be reduced to an aminomethyl group. Similarly, the reduction of a ketone, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, can yield the corresponding alcohol, which can be further functionalized. mdpi.com

The van Leusen imidazole synthesis is a powerful tool that utilizes tosylmethyl isocyanide (TosMIC) to construct the imidazole ring from an imine. nih.gov This reaction has been employed in the synthesis of various medicinally important imidazole-containing molecules. The process can sometimes involve unexpected rearrangements of intermediate imines, leading to diverse imidazole structures. nih.gov

Furthermore, the functionalization of the imidazole ring itself can be achieved through various transformations. For example, 2-acyl imidazoles can undergo catalytic stereodivergent allylic alkylation, providing access to a range of chiral building blocks. snnu.edu.cn The acylimidazole group can then be transformed into other functional groups like ketones, amides, esters, and acids. snnu.edu.cn

Green Chemistry Techniques in Imidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazoles to minimize environmental impact and improve sustainability. bohrium.comwjbphs.comresearchgate.net These techniques focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Water has been successfully employed as a solvent and even as a catalyst for the synthesis of imidazole derivatives, offering a green alternative to traditional organic solvents. nih.govsamipubco.com One-pot, solvent-free syntheses of imidazole derivatives have also been developed, which offer advantages such as high efficiency, easy separation, and mild reaction conditions. asianpubs.org

The use of biocatalysts, such as lemon juice, has been reported for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, providing a low-cost and biodegradable catalytic system. researchgate.net Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and improve yields in the synthesis of imidazoles. wjbphs.com

Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are also a key feature of green imidazole synthesis. bohrium.comrsc.org For example, HBF4–SiO2 has been identified as a recyclable and efficient catalyst for both three-component and four-component reactions to form substituted imidazoles. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. clockss.org The application of microwave irradiation in the synthesis of imidazole derivatives has been shown to be a green and efficient technique. nih.gov

One notable approach involves the solvent-free, microwave-assisted ring opening of epoxides with imidazoles. For instance, the reaction of imidazole with phenyl glycidyl (B131873) ether can be completed in just one minute at 120°C under microwave irradiation, yielding the corresponding α-(Phenoxymethyl)-1H-imidazole-1-ethanol with a 53% yield. mdpi.com This method presents a rapid and efficient pathway to imidazole derivatives that can be analogous to the target compound.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole, Phenyl Glycidyl Ether | 120°C, 1 min, Microwave | α-(Phenoxymethyl)-1H-imidazole-1-ethanol | 53% | mdpi.com |

| 2-Methylimidazole, Phenyl Glycidyl Ether | 120°C, 1 min, Microwave | 2-Methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | 49% | mdpi.com |

| 2-Ethyl-4-methylimidazole, Phenyl Glycidyl Ether | 120°C, 1 min, Microwave | 2-Ethyl-5-methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | 50% | mdpi.com |

Furthermore, microwave-assisted synthesis has been successfully employed in the multi-component synthesis of highly substituted imidazole derivatives. For example, the one-pot, sequential two-step synthesis of imidazo[1,2-a]pyrimidine-containing tri- and tetrasubstituted imidazoles has been achieved with moderate to good yields (46%-80%) using microwave energy. nih.gov This highlights the versatility of microwave-assisted protocols in generating a diverse library of imidazole analogues.

Another relevant application is the microwave-assisted hydrazinolysis of imidazo[1,2-a]pyrimidines to produce substituted 2-amino-1H-imidazoles. This method provides high yields (79-93%) within very short reaction times (5-25 minutes) and avoids the use of harsh acidic conditions. researchgate.net

Ultrasonic Irradiation in Chemical Transformations

Ultrasonic irradiation, or sonochemistry, provides an alternative green chemistry approach for the synthesis of imidazole derivatives. nih.gov This technique utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times and improved yields compared to conventional methods. nih.gov

The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot, three-component condensation of a diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) under ultrasonic irradiation. For example, using CoFe2O4 nanoparticles as a catalyst, high yields of up to 95% have been obtained within 20 minutes. mdpi.com

A study on the synthesis of thiazole (B1198619) derivatives utilized ultrasonic irradiation for the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 3,4-difluoronitrobenzene. The reaction was sonicated at 45-70 kHz and 25°C for 5-30 minutes, demonstrating the efficiency of this method. semanticscholar.org

The following table summarizes a comparison of different synthetic methods for the preparation of N-(2-fluoro-5-nitrophenyl)-3-(1H-imidazol-1-yl)propan-1-amine, an analogue of the target compound.

| Method | Conditions | Reaction Time | Reference |

|---|---|---|---|

| Conventional Heating | Acetonitrile, dropwise at 0-5°C, then room temperature | 10 hours | semanticscholar.org |

| Microwave Irradiation | 100 W, closed vessel with pressure control | 8-10 minutes | semanticscholar.org |

| Ultrasonic Irradiation | 45-70 kHz, 25°C | 5-30 minutes | semanticscholar.org |

These results clearly indicate that both microwave and ultrasonic irradiation offer significant advantages in terms of reaction time compared to conventional heating methods for the synthesis of analogues of this compound.

Stereoselective Synthesis for Chiral Analogues

The synthesis of enantiomerically pure chiral amines is of great importance in pharmaceutical chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. acs.org The development of stereoselective methods to access chiral analogues of this compound is therefore a critical area of research.

One approach to obtaining chiral imidazole derivatives is through the use of chiral precursors. For example, a series of multi-aryl substituted imidazole amino alcohol derivatives have been synthesized using L-phenylalaninol as a chiral precursor. sioc-journal.cn This "four component-one pot procedure" involves the condensation of L-phenylalaninol, dibenzoyl (benzil), ammonium acetate, and a heterocyclic aryl-aldehyde, with X-ray crystal analysis confirming the retention of the S configuration from the starting material. sioc-journal.cn

Another powerful strategy is the use of asymmetric catalysis. Recent advancements have demonstrated the catalytic enantioselective synthesis of axially chiral imidazoles through a cation-directed desymmetrization method. acs.orgnih.gov This approach allows for the rapid generation of axially chiral imidazoles with high enantioselectivity and can be performed on a gram scale. acs.orgnih.gov While not directly applied to the target compound, this methodology showcases the potential for creating chiral imidazole-containing molecules.

Furthermore, chiral imidazole-catalyzed dynamic kinetic resolution has been successfully employed in the synthesis of complex molecules like Remdesivir. thieme-connect.com This highlights the potential of using chiral imidazole-based catalysts to achieve high stereoselectivity in the synthesis of other chiral compounds.

The stereoselective synthesis of annulated chiral imidazol(in)ium salts has also been reported, starting from the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones. nih.gov These chiral salts can then be used as ligands in metal catalysis, opening up further avenues for asymmetric synthesis.

Computational and Theoretical Chemistry Studies of 2 1h Imidazol 1 Yl Propan 1 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods are used to determine molecular geometries, electronic structures, and vibrational frequencies, offering a lens into the behavior of these compounds at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and vibrational properties of imidazole (B134444) derivatives due to its balance of accuracy and computational cost. Studies on various imidazole analogues demonstrate the utility of DFT in predicting key molecular characteristics.

For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been successfully employed to optimize the molecular geometry of newly synthesized imidazole derivatives. These calculations provide detailed information on bond lengths and angles, which have shown good correlation with experimental data obtained from X-ray crystallography tandfonline.comresearchgate.net.

The electronic properties of imidazole analogues are extensively studied using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, stability, and its potential for charge transfer interactions tandfonline.comntnu.no. A smaller HOMO-LUMO gap generally suggests higher reactivity ntnu.no. For example, in a study of fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives, low HOMO-LUMO energy gaps were observed for the most active anti-platelet compounds researchgate.net.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically identified as electron-rich regions, indicating their potential role in hydrogen bonding and metal coordination tandfonline.comiucr.org.

Vibrational properties are also accurately predicted by DFT calculations. Theoretical vibrational frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, help in the definitive assignment of vibrational modes. For 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, calculated harmonic vibrational frequencies showed good agreement with the experimental IR spectrum after applying a scaling factor pesquisaonline.net.

Table 1: Representative DFT-Calculated Properties for Imidazole Analogues

| Compound/Analogue Class | Basis Set/Functional | Calculated Property | Finding | Reference(s) |

|---|---|---|---|---|

| 4-(2-(2-(2,3-dihydrobenzo[b] sphinxsai.comresearchgate.netdioxin-6-yl)-4,5-diphenyl-1H-imidazol-1-yl)ethyl)morpholine | B3LYP/6-311G(d,p) | Optimized Geometry | Good agreement with single crystal XRD data. | tandfonline.com |

| Imidazole-based Schiff bases | DFT/B3LYP/6-311++G(d,p) | Electronic Properties | Analysis of HOMO-LUMO for reactivity insights. | researchgate.net |

| Fluorinated imidazole dicarboxylates | B3LYP/6-31+G* | HOMO-LUMO Gap | Low gap correlated with high anti-platelet activity. | researchgate.net |

This table is generated based on data from multiple sources and is for illustrative purposes.

Ab Initio Hartree-Fock (HF) Calculations for Molecular Geometry Optimization

Ab initio Hartree-Fock (HF) calculations, while often considered a baseline method in modern computational chemistry, remain a valuable tool for the initial optimization of molecular geometries. The HF method provides a fundamental understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant.

In studies of imidazole derivatives, HF calculations, often with basis sets such as 3-21G, 6-31G*, or STO-3G, are used to obtain initial optimized conformations and energies tandfonline.comtandfonline.comsemanticscholar.org. For instance, in a study of bis-benzimidazoles, which are structurally related to imidazole analogues, ab initio HF calculations with 3-21G and STO-3G basis sets were performed to derive geometry-optimized conformations tandfonline.com.

While DFT methods that include electron correlation are generally more accurate for final energy calculations, the geometric parameters (bond lengths and angles) obtained from HF are often a good starting point and can be in reasonable agreement with experimental data, especially for rigid molecules. For metronidazole (B1676534), a nitroimidazole derivative, optimized bond lengths and angles calculated using the Restricted Hartree-Fock (RHF) method with a 6-31G(d,p) basis set were found to be very similar to those obtained with the more computationally expensive B3LYP method and were in good agreement with experimental values semanticscholar.org.

However, it is also acknowledged that HF calculations have systematic errors due to the neglect of electron correlation tandfonline.com. This can sometimes lead to discrepancies with experimental vibrational frequencies, necessitating the use of scaling factors or more advanced computational methods for higher accuracy researchgate.net. In a comparative study on 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, different scaling factors were required for HF and various DFT methods to align the calculated vibrational frequencies with experimental data pesquisaonline.net.

Table 2: Comparison of HF and DFT for Geometry Optimization of an Imidazole Analogue (Metronidazole)

| Parameter | RHF/6-31G(d,p) | B3LYP/6-31G(d,p) | Experimental Value | Reference |

|---|---|---|---|---|

| Bond Length C1-C2 (Å) | 1.517 | 1.523 | 1.5230 | semanticscholar.org |

This table illustrates the comparative accuracy of HF and DFT methods for a specific imidazole derivative.

Molecular Dynamics and Conformational Search

Molecular dynamics (MD) simulations and conformational searches are crucial for understanding the dynamic behavior and the accessible conformations of flexible molecules like 2-(1H-imidazol-1-yl)propan-1-amine and its analogues. These methods explore the potential energy surface of a molecule to identify low-energy conformers and to simulate its movement over time.

For flexible imidazole derivatives, conformational analysis is essential as the biological activity of a molecule is often dependent on its three-dimensional shape. Methods like the MM+ force field and semi-empirical AM1 have been used to perform conformational searches on series of imidazole derivatives. These studies can reveal a multitude of low-energy conformers, suggesting that a mixture of conformations may be present in a synthesized product semanticscholar.org. The low rotational energy barriers of flexible bonds in these molecules indicate that they can easily interconvert between different conformations, which is a key aspect of their interaction with biological receptors semanticscholar.org.

MD simulations provide a more detailed picture of the dynamic stability of a molecule, often in a simulated physiological environment. For example, MD simulations of imidazole derivatives designed as SARS-CoV-2 inhibitors have been used to assess the stability of the ligand-protein complex over time. These simulations, which can run for nanoseconds, track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound within the protein's active site sphinxsai.comtandfonline.com.

In the context of drug design, MD simulations are also used to study the mechanism of action at a molecular level. By comparing the dynamics of a known inhibitor with new imidazole derivatives, researchers can gain insights into how these compounds stabilize within the binding site of a target protein tandfonline.com.

Reactivity Parameter Computations

Computational methods are also employed to calculate various reactivity parameters that help in understanding and predicting the chemical behavior of imidazole analogues. These parameters are often derived from the electronic properties calculated using methods like DFT.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated from the HOMO and LUMO energies. Chemical hardness is a measure of the resistance to charge transfer, with harder molecules having a larger HOMO-LUMO gap and being less reactive. Conversely, chemical softness is the reciprocal of hardness, and softer molecules are generally more reactive researchgate.net. Studies on imidazole derivatives have shown a correlation between these reactivity parameters and biological activity. For instance, the most active anti-platelet imidazole derivatives were found to have low chemical hardness and high chemical softness researchgate.net.

Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. These functions can predict which sites are more susceptible to nucleophilic or electrophilic attack tandfonline.com.

Furthermore, databases of experimentally and computationally determined reactivity parameters exist. For example, Mayr's Database of Reactivity Parameters includes values for imidazole, quantifying its nucleophilicity with an N parameter of 9.63 in water acs.org. These parameters are crucial for predicting the rates of chemical reactions.

Ligand-Protein Interaction Modeling via Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Numerous studies have employed molecular docking to investigate the interaction of imidazole derivatives with a wide range of biological targets, including enzymes and receptors involved in cancer, viral infections, and inflammation researchgate.netsphinxsai.comresearchgate.net. The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol sphinxsai.com.

For example, in the search for novel inhibitors of the SARS-CoV-2 main protease (Mpro), various classes of imidazole derivatives were docked into the active site of the enzyme. These studies identified compounds with strong binding affinities, suggesting their potential as therapeutic agents sphinxsai.com. The docking results also revealed the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex sphinxsai.com.

Table 3: Examples of Molecular Docking Studies on Imidazole Analogues

| Imidazole Analogue Class | Protein Target | Docking Software | Key Finding | Reference(s) |

|---|---|---|---|---|

| Imidazolyl–methanones | SARS-CoV-2 Mpro | AutoDock Vina | High binding affinity (-9.2 kcal/mol for the best compound). | sphinxsai.com |

| 1,2-substituted imidazoles | Human Myeloperoxidase | MOE | Identification of top-scoring ligands with better binding scores than reference drugs. | |

| Imidazole-based Schiff bases | Human Acetylcholinesterase | - | Docking confirmed interactions for compounds with high inhibitory activity. | researchgate.net |

This table is generated based on data from multiple sources and is for illustrative purposes.

Binding Site Identification and Characterization

A critical aspect of molecular docking is the identification and characterization of the binding site on the target protein. The binding site is a specific pocket or groove on the protein surface where the ligand binds. Computational tools can predict the location of these sites and analyze their properties, such as volume, hydrophobicity, and the types of amino acid residues present.

For imidazole derivatives, docking studies have successfully characterized their binding within the active sites of various enzymes. For example, when docked into the SARS-CoV-2 main protease, imidazole compounds were found to interact with key amino acid residues like HIS 41 and CYS 145 sphinxsai.com. Similarly, in studies targeting human myeloperoxidase, the imidazole ring of the ligands was shown to interact with a phenylalanine residue (PHE A:99) in a hydrophobic pocket of the enzyme.

The characterization of the binding site is crucial for understanding the specificity of ligand binding and for designing new molecules with improved affinity and selectivity. By understanding the key interactions within the binding pocket, medicinal chemists can modify the ligand's structure to enhance these interactions, leading to more potent and effective drugs.

Predicted Potency and Affinity Assessment

Computational chemistry provides powerful tools for the early assessment of the biological potential of new chemical entities, circumventing the need for extensive initial synthesis and in-vitro testing. Through methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and other theoretical calculations, the potency and binding affinity of this compound and its analogues can be predicted. These in silico approaches are instrumental in prioritizing candidates for further development by estimating their interaction with specific biological targets.

Detailed research findings from computational studies have highlighted the potential of various imidazole-containing structures. For instance, molecular docking studies are frequently employed to predict the binding affinity and interaction patterns of these compounds with protein targets. In one study, four novel imidazole-based compounds were designed as potential inhibitors of Heme Oxygenase-1 (HO-1), a target in cancer research. nih.gov All four designed compounds showed a strong predicted binding affinity with HO-1 in molecular docking simulations. nih.gov Similarly, molecular docking was used to investigate how newly synthesized imidazole derivatives might bind to the bacterial FabH–CoA complex from E. coli, which helped to confirm their potential antimicrobial activity. nih.govacs.org

In another study focused on new imidazole derivatives containing a Schiff base, which were synthesized from 3-(1H-imidazol-1-yl)propan-1-amine, molecular docking was performed against human acetylcholinesterase. bohrium.com This analysis was used to study the possible interactions and to support the potential for these compounds to act as inhibitors of this enzyme. bohrium.com Further demonstrating the utility of this approach, the binding of an oximino ester analogue, ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, was assessed with the 3I3K protein. The docking study predicted a favorable binding score of -2.27 kcal/mol and identified three key hydrogen bonds, suggesting significant inhibitory potential. mdpi.com

Beyond simple docking scores, more complex models such as 3D-QSAR are used to build a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov A 3D-QSAR model developed for a series of imidazole derivatives against the MCF-7 breast cancer cell line showed a fairly good activity-descriptor relationship, with an accuracy of 81% (r² = 0.81). nih.gov The model also demonstrated high activity-prediction accuracy, achieving a cross-validation regression coefficient (q²) of 0.51. nih.gov Within this model, imidazole compounds with a predicted pIC50 value greater than 6.4 were classified as active. nih.gov Such models are invaluable for predicting the activity of new analogues before their synthesis.

The prediction of potency is not limited to a single method. Often, a combination of techniques provides a more robust assessment. For example, computational docking combined with Relative Binding Free Energy (RBFE) methods has been used to predict the pIC50 values for potential inhibitors of the angiotensin-converting enzyme 2 (ACE2). acs.org Furthermore, theoretical calculations using Density Functional Theory (DFT) can be used to analyze a molecule's frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). These analyses help predict reactive sites and potential structural changes upon binding, as was done for the anticonvulsant agent (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide. semanticscholar.orgresearchgate.net

The data from these predictive studies are often presented in detailed tables to allow for comparison between different analogues.

Table 1: Predicted Biological Activity and Docking Scores for Imidazole Analogues

| Compound/Analogue | Target | Predicted Activity/Score | Computational Method |

| M11, M26, M28, M31 | Heme Oxygenase-1 (HO-1) | Strong binding affinity | Molecular Docking |

| Imidazole Derivatives | MCF-7 Cell Line | pIC50 > 6.4 (classified as active) | 3D-QSAR |

| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | 3I3K Protein | Binding Score: -2.27 kcal/mol | Molecular Docking |

| N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | Bacterial FabH–CoA complex (E. coli) | Identified as most effective | Molecular Docking |

| Imidazole-containing Schiff bases | Human Acetylcholinesterase | Potential as inhibitors | Molecular Docking |

Table 2: Performance Metrics for a 3D-QSAR Model of Imidazole Derivatives

| Metric | Value | Description |

| Regression Coefficient (r²) | 0.81 | Represents the accuracy of the activity-descriptor relationship (81%). |

| Cross-validation Coefficient (q²) | 0.51 | Represents the activity-prediction accuracy of the model (51%). |

These computational assessments are a cornerstone of modern drug design, enabling researchers to rationally design and prioritize analogues of this compound with the highest predicted potency and affinity for specific biological targets.

Chemical Reactivity and Derivatization Strategies of the Imidazole Propanamine Scaffold

Oxidation Reactions and Product Characterization

The imidazole-propanamine scaffold can undergo oxidation at several sites, primarily the imidazole (B134444) ring nitrogen, the alkyl side chain, and the primary amine group. The specific product obtained depends heavily on the oxidizing agent used and the reaction conditions.

Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can oxidize the imidazole ring to form the corresponding imidazole N-oxides under mild conditions. The primary amine group can also be oxidized to form imines or amides, often using reagents such as potassium permanganate (B83412) or hydrogen peroxide. evitachem.com

Furthermore, biological oxidation is a viable strategy. Studies using alkane-oxidizing bacteria have demonstrated that the alkyl side chain of related imidazole derivatives can be oxidized. nih.gov This biotransformation can lead to the formation of carboxylic acid derivatives, such as imidazol-2-yl amino acids, from substrates with an alkyl chain at the 2-position of the imidazole ring. nih.gov Characterization of these oxidation products is typically achieved using spectroscopic methods like HPLC, mass spectrometry, and NMR spectroscopy to confirm the structural changes. nih.gov

Table 1: Summary of Oxidation Reactions

| Reaction Site | Oxidizing Agent(s) | Typical Product(s) |

|---|---|---|

| Imidazole Ring (N-3) | Hydrogen Peroxide, m-CPBA | Imidazole N-oxide |

| Primary Amine | Potassium Permanganate, Hydrogen Peroxide | Imine, Amide evitachem.com |

Reduction Reactions and Amine Derivative Formation

Reduction reactions involving the imidazole-propanamine scaffold typically target the imidazole ring. Under specific conditions, such as using palladium on carbon (Pd/C) in the presence of hydrogen gas, the imidazole ring can be reduced to yield imidazoline (B1206853) derivatives. evitachem.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce other functional groups that might be present on a derivatized scaffold without affecting the core amine or imidazole.

The primary amine group is a key site for derivatization. It can readily undergo reactions to form a variety of functional groups. For instance, condensation reactions with aldehydes or ketones produce Schiff bases, which are important intermediates in organic synthesis. smolecule.combohrium.com Additionally, the amine can be acylated using acyl chlorides or anhydrides to form amides. One study detailed the synthesis of indole-based carboxamides by reacting 3-(1H-imidazol-1-yl)propan-1-amine with indole (B1671886) carboxylic acids, using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or EDC/HOBt. nih.gov

Nucleophilic Substitution Reactions Involving the Imidazole Ring

The imidazole ring contains two nitrogen atoms, with the N-3 nitrogen having a lone pair of electrons, making it nucleophilic. This allows it to participate in nucleophilic substitution reactions, most commonly alkylation. smolecule.comsmolecule.com The reaction of the imidazole nitrogen with alkyl halides or epoxides, often under basic conditions, leads to the formation of N-alkylated imidazole derivatives, which can introduce further complexity and functionality to the molecule. smolecule.com

While the electron-rich nature of the imidazole ring makes it less susceptible to direct nucleophilic attack on the carbon atoms, computational studies have investigated the reaction between imidazole and electrophiles like 2-bromo-1-arylethanones. semanticscholar.org These studies, using Density Functional Theory (DFT), analyze the frontier molecular orbitals (FMOs) to predict the reactivity and mechanism of the substitution, where the imidazole nitrogen acts as the nucleophile attacking the electrophilic carbon of the ethanone (B97240) derivative. semanticscholar.org

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic aromatic substitution. uobabylon.edu.iq Due to the directing effects of the two nitrogen atoms, electrophilic attack is favored at the C4 or C5 positions, as this leads to the formation of a more stable cationic intermediate (arenium ion). uobabylon.edu.iq Attack at the C2 position is less favored. uobabylon.edu.iq

Standard electrophilic substitution reactions can be applied to the imidazole scaffold, provided the reaction conditions are compatible with the amine group.

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂) onto the ring. uobabylon.edu.iq

Halogenation: Bromination or iodination can introduce halogen atoms at the 2, 4, and 5 positions under appropriate conditions (e.g., bromine in chloroform (B151607) or iodine in an alkaline solution). uobabylon.edu.iq

Sulfonation: Reaction with fuming sulfuric acid (oleum) can install a sulfonic acid group (SO₃H). uobabylon.edu.iq

These reactions allow for the introduction of various substituents that can be further modified, expanding the chemical diversity of the scaffold.

Cyclization and Ring-Closure Reactions for Novel Architectures

The bifunctional nature of 2-(1H-Imidazol-1-yl)propan-1-amine, possessing both a nucleophilic amine and the imidazole moiety, makes it a valuable substrate for constructing more complex, novel heterocyclic architectures through cyclization reactions.

One study demonstrated that 3-(1H-imidazol-1-yl)propan-1-amine can participate in multicomponent ring-closure reactions. mdpi.com When reacted with various aldehydes and dicyanomethylene compounds, it can be used to synthesize pyridine (B92270) and 1,4-dihydropyridine (B1200194) scaffolds. mdpi.com The chemoselectivity of the reaction, leading to either pyridine or dihydropyridine, was found to depend on the nature of the aldehyde used. mdpi.com

In another example, derivatives of 1-(4-(imidazol-1-yl)phenyl)-3-phenyl-2-propen-1-one were subjected to ring-closure reactions with reagents like acetone (B3395972) cyanohydrin and hydrazine (B178648) hydrate (B1144303) to yield pyridazine (B1198779) derivatives. researchgate.net Cyclization of related acid derivatives in an acidic medium resulted in the formation of α-pyrone rings. researchgate.net These examples highlight the utility of the imidazole-propanamine scaffold in building diverse heterocyclic systems through intramolecular or intermolecular cyclization strategies.

Formation of Functionalized Derivatives and Conjugates

A significant derivatization strategy involves the synthesis of imidazole-semicarbazone conjugates. nih.gov These molecules are typically synthesized through the condensation reaction of an imidazole-containing ketone with a semicarbazide (B1199961) or thiosemicarbazide (B42300) derivative. researchgate.net

The general synthetic route often involves a multi-step process. First, an appropriate ketone bearing the imidazole moiety is synthesized. For example, a Mannich reaction can be used to create a β-aminoketone, which is then reacted with imidazole. researchgate.net The resulting imidazole-ketone intermediate is then reacted with a suitable aryl or alkyl semicarbazide in a solvent like ethanol, often with an acid catalyst like acetic acid, to yield the final imidazole-semicarbazone conjugate. nih.govresearchgate.net

The products are characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry. researchgate.netnih.gov Single-crystal X-ray analysis has been used to unequivocally confirm the chemical structure and the E-configuration of the imine double bond formed in these conjugates. nih.govresearchgate.net These studies demonstrate a robust method for creating hybrid molecules that combine the structural features of both imidazoles and semicarbazones. nih.govnih.gov

Table 2: Research Findings on Imidazole-Semicarbazone Conjugate Synthesis

| Starting Materials | Reagents and Conditions | Product | Research Focus | Citation(s) |

|---|---|---|---|---|

| Imidazole-ketone, Semicarbazide | Ethanol, Acetic Acid, Room Temperature | Imidazole-semicarbazone conjugate | Synthesis, structure elucidation, and antifungal activity | nih.govresearchgate.net |

Imidazole-Thiazole Derivatives

The hybridization of imidazole and thiazole (B1198619) moieties has been a strategy in medicinal chemistry to explore novel chemical entities with a range of biological activities. scialert.net The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core structure in numerous bioactive compounds. scialert.netsemanticscholar.org The derivatization of the imidazole-propanamine scaffold to include a thiazole ring can be achieved through various synthetic routes.

One common approach involves the reaction of an activated imidazole derivative with a thiazole precursor. For instance, N-p-tolylacetamide containing an imidazole-2-ylthio group can be reacted with reagents like phenacyl bromide or ethyl chloroacetate (B1199739) to yield thiazole derivatives. scirp.org Specifically, the reaction of 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide with phenacyl bromide can lead to the formation of 2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-N-p-tolylacetamide. scirp.org Similarly, reaction with ethyl chloroacetate can produce 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-p-tolylacetamide. scirp.org These reactions demonstrate the reactivity of the imidazole scaffold and its potential for creating complex heterocyclic systems.

Another strategy involves building the thiazole ring onto the imidazole-propanamine structure. This can be accomplished by reacting a derivative of this compound, which contains a suitable functional group, with reagents that can cyclize to form the thiazole ring. The specific reaction pathways often depend on the functional groups present on both the imidazole-propanamine starting material and the thiazole-forming reagents.

The table below summarizes key research findings on the synthesis of imidazole-thiazole derivatives.

| Starting Material | Reagent(s) | Product | Key Findings | Reference |

| 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide | Phenacyl bromide | 2-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-N-p-tolylacetamide | The active methylene (B1212753) moiety of the starting material is key to the cyclization reaction. | scirp.org |

| 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide | Ethyl chloroacetate | 2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-p-tolylacetamide | This reaction leads to the formation of a thiazolidinone ring attached to the imidazole scaffold. | scirp.org |

Benzimidazole (B57391) Hybrid Derivatives

Benzimidazole, which consists of a benzene (B151609) ring fused to an imidazole ring, is another important heterocyclic scaffold in drug discovery. Hybrid molecules containing both imidazole-propanamine and benzimidazole moieties are synthesized to explore their combined chemical and biological properties. jmpas.comresearchgate.net

A primary method for creating these hybrids involves the condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid or its equivalent derived from the imidazole-propanamine scaffold. For example, o-phenylenediamine can react with amino acids under various conditions to form 2-substituted benzimidazoles. orientjchem.org A similar strategy could be employed where a carboxylic acid derivative of 2-(1H-imidazol-1-yl)propane is reacted with o-phenylenediamine to yield the desired benzimidazole hybrid.

Another approach involves the direct alkylation of a benzimidazole derivative with a reactive form of this compound. For instance, a haloalkyl-substituted benzimidazole could be reacted with this compound to form the hybrid structure. The specific reaction conditions would depend on the nature of the leaving group and the reactivity of the amine.

The table below presents research findings related to the synthesis of benzimidazole derivatives, which can be adapted for creating imidazole-propanamine-benzimidazole hybrids.

| Reactant 1 | Reactant 2 | Product Type | Key Findings | Reference |

| o-phenylenediamine | L-valine | 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine | Demonstrates the formation of a benzimidazole ring from an amino acid, a structural relative of the target scaffold. | orientjchem.org |

| o-phenylenediamine | Amino acids | 2-substituted benzimidazoles | A general method for synthesizing 2-substituted benzimidazoles that can be applied to create diverse derivatives. | orientjchem.org |

| 2-substitued benzimidazole | Formaldehyde and p-chloro benzamide | Mannich bases of benzimidazole | Illustrates a method for functionalizing the benzimidazole ring, which could be used to link it to the imidazole-propanamine scaffold. | jmpas.com |

Pyrimidine (B1678525) Hybrid Derivatives

The combination of imidazole and pyrimidine rings in a single molecule has led to the development of compounds with significant biological activities. acs.org Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a key component of nucleic acids and many synthetic drugs.

The synthesis of imidazole-pyrimidine hybrids can be achieved through nucleophilic substitution reactions. A common method involves the reaction of a halo- or sulfonyl-substituted pyrimidine with an imidazole-containing nucleophile. For example, 4-chloro-2-methanesulfonyl pyrimidine can be reacted with an amine derivative in the presence of a base like potassium carbonate to form a 2,4-disubstituted pyrimidine. acs.org This approach can be directly applied to this compound, where the primary amine would act as the nucleophile, attacking the pyrimidine ring.

Another synthetic route is the Michael addition of an amine to an electron-deficient vinyl pyrimidine. This method allows for the formation of a carbon-nitrogen bond and the introduction of the imidazole-propanamine scaffold onto the pyrimidine ring. acs.org The reaction conditions for these syntheses, such as temperature and solvent, are crucial for achieving good yields and selectivity.

The following table summarizes research findings on the synthesis of pyrimidine hybrid derivatives.

N-Heterocyclic Carbene Salt Formation

N-Heterocyclic carbenes (NHCs) are stable carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. pageplace.deacs.org They are typically generated from their corresponding N-heterocyclic carbene salts, which are often imidazolium (B1220033) salts. The this compound scaffold can be readily converted into an N-heterocyclic carbene precursor salt.

The formation of an imidazolium salt involves the quaternization of one of the nitrogen atoms in the imidazole ring. This is typically achieved by reacting the imidazole derivative with an alkyl halide. For example, the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-bromoethanol (B42945) leads to the formation of 3-(2-hydroxyethyl)-1-(3-aminopropyl)-1H-imidazole-3-ium bromide. dergipark.org.tr This reaction creates the imidazolium cation, which is the direct precursor to the NHC.

The resulting imidazolium salt is generally stable and can be isolated as a crystalline solid. dergipark.org.tr The formation of the salt can be confirmed by spectroscopic methods such as NMR, where a characteristic downfield shift of the resonance of the C2 carbon atom of the imidazole ring is observed. pageplace.de The deprotonation of this imidazolium salt, typically with a strong base, would then yield the corresponding N-heterocyclic carbene. These NHCs can then be used to form metal complexes with various transition metals, such as silver (Ag), for catalytic applications. researchgate.netresearchgate.net

The table below details research findings on the formation of N-heterocyclic carbene salts from imidazole precursors.

| Imidazole Reactant | Alkylating Agent | Product | Key Findings | Reference |

| 3-(1H-imidazol-1-yl)propan-1-amine | 2-bromoethanol | 3-(2-hydroxyethyl)-1-(3-aminopropyl)-1H-imidazole-3-ium bromide | A straightforward method for synthesizing an imidazolium salt from a readily available imidazole-propanamine derivative. | dergipark.org.tr |

| Imidazole | Alkyl halide | Imidazolium salt | General method for the formation of NHC precursors. The choice of alkyl halide determines the substituent on the second nitrogen atom. | pageplace.de |

| n-alkylbenzimidazole | 1,2-dibromoethane | bis-benzimidazolium bromide salt | Demonstrates the formation of bridged bis-NHC precursor salts. | researchgate.net |

Coordination Chemistry and Metal Complexation of Imidazole Propanamine Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-(1H-Imidazol-1-yl)propan-1-amine framework is guided by the inherent coordination capabilities of its functional groups. The imidazole (B134444) ring, a key component, readily coordinates to metal ions through its nitrogen atoms. researchgate.net The propanamine side chain introduces a primary amine group, providing an additional coordination site. This bifunctional nature allows the ligand to act as a chelating agent, forming stable complexes with various metal centers.

The coordination modes of imidazole-propanamine ligands are diverse. They can act as bidentate ligands, coordinating to a metal center through one of the imidazole nitrogens and the nitrogen of the amine group. In some instances, these ligands can bridge two metal centers, leading to the formation of coordination polymers. The steric and electronic properties of substituents on the imidazole ring or the propanamine backbone can be systematically varied to fine-tune the coordination environment around the metal ion. For example, the introduction of bulky groups can influence the geometry of the resulting complex.

Furthermore, these ligands can be incorporated into more complex structures, such as Schiff bases, to create multidentate systems. For instance, related Schiff base ligands have been shown to coordinate in a tridentate or tetradentate fashion. researchgate.net In mixed-ligand systems, this compound can be combined with other ligands, like polycarboxylates, to construct sophisticated coordination networks with specific topologies and properties. mdpi.com The imidazole ring's ability to form hydrogen bonds also plays a crucial role in the supramolecular assembly of the resulting metal complexes.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A variety of transition metals have been successfully incorporated, including iridium, cobalt, copper, and zinc. ub.edunih.govacs.org

For example, iridium complexes have been synthesized by coordinating P-stereogenic phosphino (B1201336) imidazole ligands to an iridium precursor. ub.edu In a different approach, hydrates of cobalt(II), copper(II), and zinc(II) 2,6-pyridinedicarboxylate complexes have been prepared using a chloro-substituted analogue, N-{(10-chloroanthracen-9-yl)methyl}-3-(1H-imidazol-1-yl)propan-1-amine. nih.govacs.org The crystallization conditions, such as the concentration of the reactants, can influence the formation of different hydrated forms of the complexes. nih.govacs.org

The synthesis of silver(I) complexes with related imidazole Schiff base ligands has also been reported, highlighting the versatility of this class of ligands in coordinating with a range of metal ions. core.ac.uk Similarly, manganese, cobalt, nickel, and copper complexes have been prepared using a Schiff base ligand derived from 1,3-diaminopropan-2-ol and 5-methyl-1H-imidazole-4-carbaldehyde, where the ligand acts in a tetradentate fashion. researchgate.net The choice of solvent and reaction temperature are critical parameters that are optimized to obtain the desired crystalline products.

Structural Characterization of Metal Complexes via X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes derived from this compound and related ligands. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The solid-state structures of several iridium complexes with P-stereogenic phosphino imidazole ligands have been determined by X-ray analysis, revealing a strong chiral environment around the metal center. ub.edu In the case of cobalt(II) and copper(II) complexes with an N-{(10-chloroanthracen-9-yl)methyl}-3-(1H-imidazol-1-yl)propan-1-amine cation, X-ray diffraction studies have elucidated the structures of different stable and less stable hydrates. nih.govacs.org These studies have shown that the unit cells of the methanol (B129727) hydrates of both cobalt and copper complexes belong to the P1̅ space group but exhibit different stoichiometries and packing arrangements. nih.govacs.org

For a copper(II) complex with a related Schiff base ligand, X-ray diffraction confirmed a distorted square pyramidal environment for the Cu(II) ion. researchgate.net The crystal structure of a copper(II) complex containing a tridentate ligand and an imidazole molecule has also been reported, with detailed analysis of the N—H⋯O hydrogen bonds that contribute to the crystal packing. iucr.org

The following table summarizes crystallographic data for a selection of related metal complexes:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Copper(II) Complex | C22H23CuN5O3 | Monoclinic | P21/c | 8.5459(3) | 10.9177(3) | 22.4562(6) | 96.954(3) | researchgate.net |

| 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | C13H12N2O3 | Monoclinic | P21/n | 7.3322(5) | 8.0341(5) | 19.4479(14) | 95.775(2) | researchgate.net |

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are fundamental for characterizing the formation and properties of metal complexes of this compound. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy provide valuable insights into the coordination of the ligand to the metal center.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the ligand and to observe shifts upon complexation. For instance, changes in the stretching frequencies of the C=N and N-H bonds of the imidazole ring, as well as the N-H bonds of the amine group, can indicate their involvement in coordination to the metal ion. ub.eduiucr.org

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. dergipark.org.tr The chemical shifts of the protons and carbons in the imidazole ring and the propanamine chain are sensitive to the coordination environment. Upon complexation, shifts in the signals of the protons adjacent to the coordinating nitrogen atoms are typically observed. ub.edunih.govacs.org For example, detailed ¹H and ¹³C NMR data have been reported for various imidazole derivatives, providing a basis for comparison. nih.govnih.gov

The following table presents representative spectroscopic data for related imidazole compounds:

| Compound | Spectroscopic Data | Ref. |

| (R)-2-methyl-1-(1-methylbenzoimidazol-2-yl)propan-1-amine | IR (KBr) νmax: 3366, 3053, 2959, 2869, 1614, 1467 cm⁻¹¹H NMR (400 MHz, CDCl₃) δ: 7.77–7.71 (m, 1H), 7.35–7.31 (m, 1H), 7.29–7.23 (m, 2H), 3.91 (d, J = 7 Hz, 1H), 3.79 (s, 3H), 2.17 (h, J = 7 Hz, 1H), 1.05 (d, J = 7 Hz, 3H), 0.95 (d, J = 7 Hz, 3H) ppm¹³C NMR (101 MHz, CDCl₃) δ: 157.6, 142.2, 135.77, 122.2, 121.9, 119.4, 109.1, 54.8, 34.3, 30.0, 20.0, 18.1 ppm | ub.edu |

| 3-(2-hydroxyethyl)-1-(3-aminopropyl)-1H-imidazole-3-ium bromide | ¹H NMR (400 MHz, DMSO-d6) δ: 8.94 (s, 1H), 7.64 (s, 1H), 7.57 (s, 1H), 4.18 (t, 2H), 3.66 (t, 2H), 2.64 (t, 2H), 1.90 (m, 2H) ppm¹³C NMR (100 MHz, DMSO-d6) δ: 136.5, 122.4, 121.8, 59.4, 50.1, 44.8, 37.2, 31.7 ppm | dergipark.org.tr |

Exploration of Catalytic Activity of Metal Complexes

Metal complexes derived from this compound and related ligands are of significant interest for their potential applications in catalysis. The combination of a transition metal center with a tunable ligand framework allows for the development of catalysts for a variety of organic transformations.

For instance, iridium complexes bearing P-stereogenic phosphino imidazole ligands have been investigated for their catalytic activity, although in some cases, they have shown lower activity compared to analogous oxazoline-based systems. ub.edu Ruthenium(II) half-sandwich complexes have been employed as catalysts for the transformation of aldehydes to amides. aablocks.com The development of efficient and atom-economical catalytic methods for amide bond formation is a highly sought-after goal in modern synthetic chemistry. aablocks.com

The field of asymmetric catalysis has also benefited from the use of transition metal complexes with chiral ligands. arizona.edu For example, metal-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral amines. acs.org The design of chiral ligands is crucial for achieving high enantioselectivity in these reactions. While much progress has been made, the development of highly active catalysts for challenging substrates remains an active area of research. acs.org

Mechanistic Investigations of Biological Activity of Imidazole Propanamine Compounds in Vitro Focus

Enzyme Inhibition Mechanisms

The imidazole (B134444) moiety is a key structural feature in many compounds that act as enzyme inhibitors. Its ability to coordinate with metal ions and form hydrogen bonds allows it to interact with the active sites of various enzymes, leading to the modulation of their activity.

Specific Enzyme Target Identification (e.g., CYP51)

A primary enzyme target for many imidazole-containing antifungal agents is lanosterol (B1674476) 14α-demethylase, also known as CYP51. nih.govmdpi.com This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Azole antifungals, a class that includes imidazole derivatives, inhibit CYP51 by coordinating their imidazole ring with the heme iron at the enzyme's active site. nih.gov This interaction prevents the natural substrate, lanosterol, from binding and being demethylated, thus disrupting ergosterol production and compromising fungal cell membrane integrity. nih.gov

Studies on various imidazole derivatives have consistently demonstrated their inhibitory activity against CYP51. For instance, research on N-benzyl-3-(1H-imidazol/triazol-1-yl)-2-phenylpropanamides has established their binding and inhibitory effects on Candida albicans CYP51 (CaCYP51). cardiff.ac.uk Similarly, new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been designed and evaluated as potent inhibitors of fungal CYP51. researchgate.net

Table 1: Investigated Imidazole Compounds and their CYP51 Inhibitory Activity

| Compound/Compound Class | Organism/Enzyme | Key Findings |

| N-Benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides | Candida albicans CYP51 | Both short and extended derivatives demonstrated binding and inhibition. cardiff.ac.uk |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Fungal CYP51 | Designed as potent inhibitors for eradicating systemic candidiasis. researchgate.net |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans | More potent than fluconazole (B54011) and miconazole. mdpi.com |

Modulation of Enzymatic Pathways

The inhibition of specific enzymes like CYP51 by imidazole-propanamine compounds leads to the broader modulation of critical metabolic pathways. The disruption of ergosterol biosynthesis is a prime example of how these compounds interfere with a fundamental fungal pathway. nih.govmdpi.com Beyond this well-established mechanism, imidazole derivatives can influence other enzymatic pathways. For example, some imidazole-based compounds have been investigated for their ability to inhibit heme oxygenase-1 (HO-1) and carbonic anhydrases. nih.govnih.gov The imidazole ring's versatile binding capabilities allow it to interact with a range of enzymes, thereby affecting various cellular processes.

Receptor Interaction Studies (e.g., Histamine (B1213489) H1 Receptor Agonism)

While many imidazole-containing compounds are known as histamine H1 receptor antagonists (blockers), some derivatives can exhibit partial agonism. nih.govwikipedia.org This means they can weakly activate the receptor, producing a response that is lower than that of the full agonist, histamine. For instance, certain proxifan derivatives, which are primarily H3-receptor antagonists, have been shown to act as weak contractile agents on guinea-pig ileum, an effect that is mediated by the H1 receptor. nih.gov This unexpected partial agonism highlights the complex pharmacology of imidazole compounds, where subtle structural changes can alter their interaction with histamine receptors from antagonistic to partially agonistic.

It's important to note that the term "histamine" itself refers to 2-(4-Imidazolyl)-ethylamine, underscoring the inherent relationship between the imidazole structure and histamine receptor activity. nih.gov The interaction of imidazole-based compounds with histamine receptors can also lead to cross-regulation between different receptor subtypes, such as H1 and H2 receptors. nih.gov

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of imidazole-propanamine compounds are a significant area of research. nih.gov These compounds have demonstrated activity against a range of bacteria and fungi.

Antibacterial Action Pathways

The antibacterial action of imidazole derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms for 2-(1H-Imidazol-1-yl)propan-1-amine are not extensively detailed in the provided results, related imidazole compounds have been shown to inhibit bacterial enzymes and modulate signaling pathways involved in cell proliferation. evitachem.com For example, some imidazole-thiazolidinone hybrids have shown significant efficacy against Klebsiella pneumoniae. nih.gov Other research has focused on synthesizing imidazole derivatives that target specific bacterial enzymes, such as FabH, which is involved in fatty acid biosynthesis. nih.gov

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound Class | Target Organism(s) | Potential Mechanism of Action |

| Imidazole-thiazolidinone hybrids | Klebsiella pneumoniae | Not specified, but showed significant efficacy. nih.gov |

| Imidazole/pyrrole (B145914) hybrids | E. coli | Inhibition of FabH activity. nih.gov |

| Imidazole derivatives | S. aureus, E. coli, P. aeruginosa | Not specified, but showed activity. bohrium.com |

Antifungal Action Pathways

The primary antifungal action pathway for imidazole-propanamine compounds is the inhibition of CYP51, as detailed in section 7.1.1. nih.govmdpi.com This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts the fungal cell membrane's structure and function, inhibiting fungal growth. nih.gov Numerous studies have synthesized and tested various imidazole-containing compounds, including those with a propanamine or related linker, for their in vitro antifungal activity against pathogenic fungi like Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Trichophyton species, and Aspergillus fumigatus. mdpi.comnih.gov

The effectiveness of these compounds is often compared to established antifungal drugs like fluconazole and miconazole. mdpi.comnih.gov For example, a study on 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes reported their antifungal activity against several human pathogenic fungi. nih.gov Similarly, research on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has demonstrated their potent antifungal activity against various Candida species. nih.gov

Table 3: Antifungal Activity of Imidazole Derivatives

| Compound/Compound Class | Target Organism(s) | Key Findings |

| 3-Aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Trichophyton spp., Aspergillus fumigatus | Showed in vitro antifungal activity. nih.gov |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida albicans, non-albicans Candida species | Some derivatives were more active than fluconazole. nih.gov |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans, Candida tropicalis | More potent than fluconazole and miconazole. mdpi.com |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The biological activity of imidazole-propanamine compounds is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological effect, have been instrumental in optimizing the therapeutic potential of this class of compounds. These investigations have primarily focused on modifications of substituents and the role of stereochemistry.

Impact of Substituent Modifications on Activity

The imidazole ring is a critical pharmacophore, and its substitution pattern significantly influences the biological activity of these compounds. Research has shown that replacing the imidazole ring with other cyclic structures, such as a phenyl or indole (B1671886) ring, can be detrimental to activity. nih.gov For instance, in a study on imidazoquinoline analogues, replacement of the imidazole ring with a triazole or cyclic urea (B33335) led to a complete loss of Toll-like receptor 7 (TLR7) agonistic activity. nih.gov

Modifications to the side chains attached to the imidazole core are also crucial. For example, in the context of TLR7 agonists, a systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the length of the alkyl chain and potency, with a C2-n-butyl group being optimal. nih.gov Furthermore, the nature of the linker between the imidazole ring and other functional groups can impact activity. While many antifungal agents containing imidazole have a two-carbon spacer, compounds with a three-carbon linker have also shown promising anti-Candida activity. mdpi.com

The introduction of various substituents on different parts of the molecule has been explored to enhance activity and selectivity. In the development of non-imidazole histamine H3 receptor antagonists, the introduction of a sterically demanding adamantyl moiety led to a modest increase in affinity. acs.org In another study, the synthesis of imidazole derivatives with different benzaldehyde (B42025) substituents was conducted to evaluate changes in biological activity. bohrium.com The presence of a phenyl group can enhance a compound's binding affinity and specificity. For certain imidazole derivatives, the presence of a nitro group is often associated with antimicrobial activity. nih.gov

The following table summarizes the observed impact of various substituent modifications on the biological activity of imidazole-propanamine and related imidazole-containing compounds.

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Imidazole-derived dual binders of human Insulin-Degrading Enzyme | Replacement of imidazole with phenyl or indole | Deleterious for activity | nih.gov |

| Imidazoquinoline Analogues | Replacement of imidazole with triazole or cyclic urea | Complete loss of TLR7-agonistic activity | nih.gov |

| Imidazoquinoline Analogues | Systematic variation of C2-alkyl substituent length | Optimal activity with C2-n-butyl group | nih.gov |

| Imidazole-containing antifungals | Variation in linker length between imidazole and aromatic moiety | Promising anti-Candida activity with a three-carbon linker | mdpi.com |

| Non-imidazole Histamine H3 Receptor Antagonists | Introduction of a sterically demanding adamantyl moiety | Modest increase in affinity | acs.org |

| 2-phenyl-1H-imidazole-1-propanamine analogues | Presence of a phenyl group | Enhanced binding affinity and specificity |

Importance of Stereochemistry in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral imidazole-propanamine compounds. The differential interaction of enantiomers (non-superimposable mirror images) with their biological targets can lead to significant differences in potency and efficacy. nih.govresearchgate.netmdpi.com

For many biologically active compounds, one enantiomer fits more effectively into the binding site of a receptor or enzyme, leading to a stronger pharmacological response. nih.gov For example, research on chiral β-amino alcohols has highlighted the importance of synthesizing optically pure compounds to compare their biological activity against racemic mixtures. researchgate.net In one instance, the levorotatory enantiomer of a 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate was found to be significantly more active against Candida species than the dextrorotatory enantiomer and the racemate. researchgate.net

The stereochemical configuration can influence not only the binding affinity but also the uptake of the compound into cells. Studies on nature-inspired 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com

The following table provides examples of how stereochemistry influences the biological activity of imidazole-containing compounds.

Table 2: Importance of Stereochemistry in Biological Activity

| Compound/Compound Class | Stereochemical Consideration | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate | Comparison of enantiomers and racemate | Levorotatory enantiomer significantly more active against Candida species | researchgate.net |

| 3-Br-acivicin isomers | Comparison of different stereoisomers | Only (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake | mdpi.com |

| Chiral β-amino alcohols | Synthesis of optically pure compounds versus racemic mixtures | Highlights the general importance of stereochemistry for biological activity | researchgate.net |